![molecular formula C18H9Br2N3S B12928846 4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 2,7-dibromo-9H-carbazole is reacted with benzo[c][1,2,5]thiadiazole under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, enhancing the compound’s applicability in different fields .
Applications De Recherche Scientifique
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole has a wide range of scientific research applications:
Organic Electronics: It is used as a hole-transporting material in OLEDs, improving the efficiency and stability of these devices.
Photovoltaics: The compound is employed in the development of organic photovoltaic cells, contributing to higher power conversion efficiencies.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Materials Science: The compound is studied for its potential in creating new materials with desirable electronic and optical properties.
Mécanisme D'action
The mechanism by which 4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of the material, making it an effective component in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,7-Dibromo-9H-carbazol-9-yl)aniline
- 4-(2,7-Dibromo-9H-carbazol-9-yl)benzonitrile
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
Uniqueness
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole stands out due to its unique combination of carbazole and benzothiadiazole moieties. This structure imparts exceptional electronic properties, making it more effective in applications like OLEDs and photovoltaic cells compared to its similar counterparts .
Propriétés
Formule moléculaire |
C18H9Br2N3S |
|---|---|
Poids moléculaire |
459.2 g/mol |
Nom IUPAC |
4-(2,7-dibromocarbazol-9-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H9Br2N3S/c19-10-4-6-12-13-7-5-11(20)9-17(13)23(16(12)8-10)15-3-1-2-14-18(15)22-24-21-14/h1-9H |
Clé InChI |
DFDIMAFADKKUGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NSN=C2C(=C1)N3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


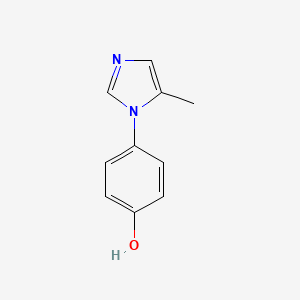
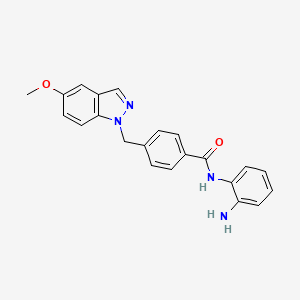
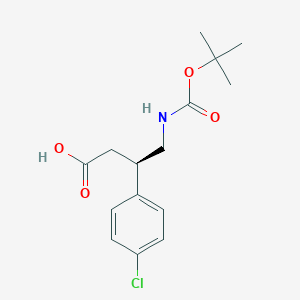
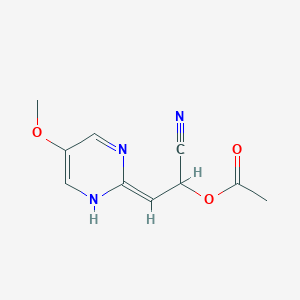
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
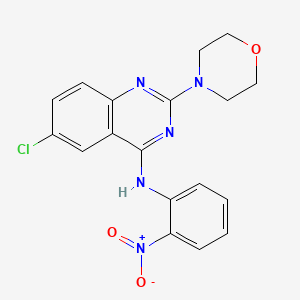

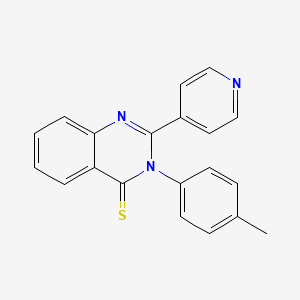
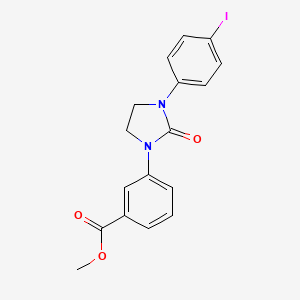
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)




